tert-Butyl (4-bromo-2-nitrophenyl)(methyl)carbamate
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Overview
Description
tert-Butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate is an organic compound with the molecular formula C11H13BrN2O4 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate typically involves the reaction of 4-bromo-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
[ \text{4-bromo-2-nitroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides or thiols.
Reduction: 4-bromo-2-aminophenyl-N-methylcarbamate.
Hydrolysis: 4-bromo-2-nitroaniline and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in carbamate metabolism. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate are investigated for their potential pharmacological properties. These derivatives may exhibit activity against certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The bromine and nitro groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
- tert-Butyl N-(4-fluoro-2-nitrophenyl)-N-methylcarbamate
- tert-Butyl N-(4-iodo-2-nitrophenyl)-N-methylcarbamate
Uniqueness
tert-Butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This distinguishes it from its chloro, fluoro, and iodo analogs, which may exhibit different reactivity and properties.
Properties
Molecular Formula |
C12H15BrN2O4 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(16)14(4)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3 |
InChI Key |
KRMYFAWKOPDMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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